5-(azepane-1-sulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one
Description
This compound features a 1,2-dihydropyridin-2-one core substituted at position 1 with a (3-fluoro-4-methoxyphenyl)methyl group and at position 5 with an azepane-1-sulfonyl moiety. The azepane-sulfonyl group introduces polarity and conformational flexibility, which may improve solubility compared to more lipophilic analogs .
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-26-18-8-6-15(12-17(18)20)13-21-14-16(7-9-19(21)23)27(24,25)22-10-4-2-3-5-11-22/h6-9,12,14H,2-5,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEUTMRDEFMOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(azepane-1-sulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one is a novel synthetic molecule that has gained attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a dihydropyridinone core, which is known for its diverse biological activities, along with an azepane sulfonamide moiety that enhances its pharmacological profile.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to possess moderate to strong activity against various bacterial strains. A study evaluating the antibacterial efficacy of synthesized compounds demonstrated that those containing the sulfonamide group were particularly effective against Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains (e.g., E. coli) | Weak to Moderate |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated, particularly regarding acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and are targets for therapeutic intervention in conditions such as Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition : The compound demonstrated promising inhibition rates comparable to established standards. For example, certain derivatives showed IC50 values significantly lower than the reference compound thiourea .
| Compound | IC50 Value (µM) |
|---|---|
| 5-(azepane-1-sulfonyl)... | 2.14 ± 0.003 |
| Thiourea (reference) | 21.25 ± 0.15 |
- Urease Inhibition : Urease inhibitors are vital in managing conditions like peptic ulcers and kidney stones. The synthesized derivatives exhibited strong urease inhibitory activity, making them candidates for further development .
Case Study 1: Antibacterial Evaluation
In a controlled laboratory setting, a series of sulfonamide-containing compounds were synthesized and evaluated for their antibacterial activity against common pathogens. The study found that compounds similar to this compound exhibited significant inhibition against Salmonella typhi, with a notable mechanism involving disruption of bacterial cell wall synthesis.
Case Study 2: Enzyme Inhibition Studies
A recent investigation focused on the enzyme inhibitory properties of this compound class revealed that specific structural modifications could enhance AChE inhibition. The study utilized molecular docking techniques to elucidate binding interactions at the active site of AChE, providing insights into how structural features influence biological activity.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Fluorinated Aryl Group: The 3-fluoro-4-methoxyphenyl substituent distinguishes the target from analogs with chlorophenyl (e.g., ) or non-halogenated groups. Fluorine’s electronegativity may improve target affinity and membrane permeability compared to chlorine .
- Analog with Oxadiazole Linker: A compound in features a 3-fluoro-4-methoxyphenyl group connected via an oxadiazole ring.
Pharmacological and Physicochemical Inferences
- Solubility : The azepane-sulfonyl group likely enhances aqueous solubility compared to alkyl (e.g., 3-methylbutyl in ) or chlorophenyl substituents (e.g., ). Sulfonyl groups are polar, while alkyl and aryl groups are more lipophilic .
- Binding Interactions: The target’s sulfonyl moiety may engage in stronger hydrogen-bonding interactions with proteins than the methylsulfanyl group in or the amino group in .
Crystallographic and Structural Validation
- SHELX Applications: The SHELX system () is widely used for crystallographic refinement, suggesting that the target compound and its analogs could be structurally characterized using these tools. Hydrogen-bonding patterns, critical for crystal packing, may differ significantly between the target (polar sulfonyl) and analogs (e.g., non-polar alkyl groups) .
- Graph Set Analysis: Etter’s methodology () could elucidate hydrogen-bonding networks. For instance, the target’s sulfonyl group may form robust R₂²(8) motifs, whereas amino-substituted analogs (e.g., ) might exhibit weaker N–H···O interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
